MLT-231

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

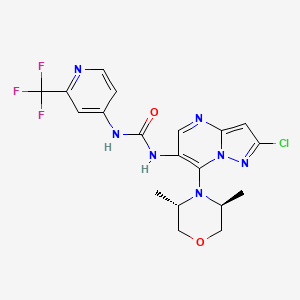

IUPAC Name |

1-[2-chloro-7-[(3S,5S)-3,5-dimethylmorpholin-4-yl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClF3N7O2/c1-10-8-32-9-11(2)29(10)17-13(7-25-16-6-15(20)28-30(16)17)27-18(31)26-12-3-4-24-14(5-12)19(21,22)23/h3-7,10-11H,8-9H2,1-2H3,(H2,24,26,27,31)/t10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPCFGGFGQMJQG-QWRGUYRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@@H](N1C2=C(C=NC3=CC(=NN32)Cl)NC(=O)NC4=CC(=NC=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClF3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Advantage: A Technical Guide to the Discovery and Development of MLT-231, a Potent MALT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key therapeutic target in various B-cell lymphomas and autoimmune diseases due to its central role in the nuclear factor-kappa B (NF-κB) signaling pathway. This document details the quantitative pharmacological data, experimental methodologies, and the underlying biological pathways relevant to the characterization of this compound.

Core Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, encompassing its biochemical potency, cellular activity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

| Biochemical IC50 | 9 nM | Inhibition of MALT1 enzymatic activity in a biochemical assay.[1][2][3][4] |

| BCL10 Cleavage IC50 | 160 nM | Prevention of endogenous BCL10 cleavage in cells.[1][3][4] |

| Cell Proliferation (OCI-Ly3) | Micromolar Range | Inhibition of proliferation in Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL) cells.[1][2] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

| Species | Dose & Route | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | Cmax (nM) | AUC0-24 (nM*h) | F (%) |

| BALB/c Mouse | 1 mg/kg, i.v. | 11 | 1.9 | 1.5 | - | - | - |

| BALB/c Mouse | 3 mg/kg, p.o. | - | - | - | 549 | 3096 | 99 |

| Sprague-Dawley Rat | 1 mg/kg, i.v. | 41 | 3.2 | 9.4 | - | - | - |

| Sprague-Dawley Rat | 3 mg/kg, p.o. | - | - | - | 46 | 547 | 61 |

CL: Clearance, t1/2: Half-life, Vss: Volume of distribution at steady state, Cmax: Maximum plasma concentration, AUC0-24: Area under the curve from 0 to 24 hours, F: Bioavailability.[1]

Table 3: In Vivo Efficacy of this compound

| Model | Cell Line | Dose & Schedule | Outcome |

| Xenograft | ABC-DLBCL | 10-100 mg/kg, p.o., bid for 2 weeks | Tumor stasis |

p.o.: oral administration, bid: twice daily.[1][2]

MALT1 Signaling Pathway and Mechanism of Action of this compound

MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for NF-κB activation downstream of antigen receptor signaling.[5] Upon stimulation, the CBM complex recruits TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows for the nuclear translocation of NF-κB and the transcription of target genes involved in cell survival and proliferation. MALT1 possesses both scaffolding functions and protease activity, both of which contribute to NF-κB signaling. This compound is an allosteric inhibitor that binds to a site distinct from the active site, thereby locking the enzyme in an inactive conformation and inhibiting its proteolytic activity.

Experimental Protocols

Detailed methodologies for the key experiments used in the discovery and characterization of this compound are provided below.

Biochemical MALT1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the proteolytic activity of MALT1.

-

Reagents and Materials :

-

Recombinant MALT1 enzyme.

-

Fluorogenic MALT1 substrate: Ac-LRSR-AMC (7-amino-4-methylcoumarin).[5]

-

Assay Buffer: 25 mM HEPES pH 7.5, 1 mM EDTA, 0.8 M sodium citrate, 0.005% BSA, 2 mM DTT.

-

This compound dissolved in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO.

-

Dispense the compound dilutions into the 384-well plate.

-

Add 6 nM of MALT1 enzyme in assay buffer to each well.

-

Incubate the enzyme and compound mixture for 40 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC to a final concentration of 20 µM.[2]

-

Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm over time.[2]

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular BCL10 and CYLD Cleavage Assay (Western Blot)

This assay assesses the ability of this compound to inhibit MALT1-mediated cleavage of its endogenous substrates in a cellular context.

-

Reagents and Materials :

-

ABC-DLBCL cell line (e.g., OCI-Ly3).

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

This compound dissolved in DMSO.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies against BCL10, CYLD, and a loading control (e.g., β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure :

-

Culture OCI-Ly3 cells to the desired density.

-

Treat the cells with increasing concentrations of this compound (e.g., 50-5000 nM) for 24 hours.[1]

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities to determine the extent of BCL10 and CYLD cleavage inhibition.

-

In Vivo ABC-DLBCL Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

-

Reagents and Materials :

-

Immunocompromised mice (e.g., BALB/c nude).

-

ABC-DLBCL cell line (e.g., OCI-Ly10).

-

Matrigel or similar basement membrane matrix.

-

This compound formulation for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure :

-

Subcutaneously implant ABC-DLBCL cells mixed with Matrigel into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the animals into vehicle control and treatment groups.

-

Administer this compound orally at doses ranging from 10-100 mg/kg twice daily for a period of two weeks.[1]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

-

Compare the tumor growth in the treated groups to the vehicle control group to determine efficacy.

-

Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery process.

This comprehensive guide provides a detailed technical overview of the MALT1 inhibitor this compound, from its initial discovery through preclinical characterization. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in the fields of oncology and immunology.

References

- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

MLT-231: A Comprehensive Technical Guide to its Target Binding and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target binding and selectivity profile of MLT-231, a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor that targets the paracaspase MALT1, a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes.[1][2] MALT1 possesses both a scaffold function and proteolytic activity, both of which contribute to the activation of the NF-κB signaling pathway.[1][2] Dysregulation of MALT1 activity is implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site, thereby locking the enzyme in an inactive conformation.[1] This mechanism of action contributes to its high selectivity.[1]

Target Binding and Potency

This compound demonstrates potent inhibition of MALT1's proteolytic activity in both biochemical and cellular assays.

Biochemical Potency

In a biochemical assay utilizing recombinant MALT1 protein, this compound exhibits a half-maximal inhibitory concentration (IC50) of 9 nM.[2][3][4][5]

Cellular Potency

In cellular contexts, this compound effectively inhibits the cleavage of endogenous MALT1 substrates. Specifically, it prevents the cleavage of B-cell lymphoma/leukemia 10 (BCL10) with an IC50 of 160 nM.[2][3][4][5] Furthermore, this compound has been shown to inhibit the proliferation of activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines in the low micromolar range and suppresses the expression of NF-κB target genes.[4]

| Assay Type | Parameter | Value | Reference |

| Biochemical | IC50 vs. MALT1 | 9 nM | [2][3][4][5] |

| Cellular (BCL10 cleavage) | IC50 | 160 nM | [2][3][4][5] |

Selectivity Profile

This compound has been demonstrated to be a highly selective inhibitor of MALT1. While specific quantitative data from a broad panel of proteases is not publicly available, it has been reported to exhibit high selectivity over other proteases, which is attributed to its allosteric mode of inhibition.[2] Allosteric inhibitors often achieve greater selectivity compared to active-site inhibitors due to the lower conservation of allosteric sites across different enzymes.

Signaling Pathway

This compound inhibits the MALT1-mediated NF-κB signaling pathway. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) complex, which is activated downstream of T-cell and B-cell antigen receptor signaling. Upon activation, MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB. By inhibiting the proteolytic activity of MALT1, this compound prevents the degradation of these negative regulators, leading to the suppression of NF-κB activation and downstream gene expression.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

MALT1 Biochemical Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant MALT1 in a biochemical format.

Materials:

-

Recombinant human MALT1 enzyme

-

FRET-based peptide substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM CaCl2, 1 mM DTT, 0.01% Tween-20

-

This compound (serial dilutions in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of recombinant MALT1 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the FRET peptide substrate (e.g., 10 µM final concentration) in Assay Buffer to each well.

-

Immediately measure the fluorescence intensity (e.g., Excitation: 340 nm, Emission: 460 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 30°C.

-

Calculate the reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular BCL10 Cleavage Assay (Western Blot)

This assay assesses the ability of this compound to inhibit the cleavage of the endogenous MALT1 substrate BCL10 in a cellular context.

Materials:

-

ABC-DLBCL cell line (e.g., OCI-Ly10)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serial dilutions in DMSO)

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (optional, for stimulating MALT1 activity in non-ABC-DLBCL cells)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCL10 (full-length and cleaved), anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed OCI-Ly10 cells in a 6-well plate at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 24 hours.

-

Harvest the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellets in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using the BCA Protein Assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.

-

Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities for full-length and cleaved BCL10 and normalize to the loading control.

-

Calculate the percent inhibition of BCL10 cleavage for each this compound concentration and determine the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Inhibition of MALT1 by MLT-231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key regulator of signaling pathways that are crucial for the activation and proliferation of lymphocytes. As a paracaspase, MALT1 possesses both scaffolding and proteolytic functions that are integral to the nuclear factor-κB (NF-κB) signaling cascade. Dysregulation of MALT1 activity has been implicated in various B-cell lymphomas and autoimmune diseases, making it an attractive therapeutic target. MLT-231 is a potent and selective allosteric inhibitor of MALT1, demonstrating significant potential in preclinical studies for the treatment of MALT1-dependent malignancies. This technical guide provides an in-depth overview of the allosteric inhibition of MALT1 by this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative data for the activity of this compound against MALT1.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| MALT1 Enzymatic Inhibition (IC50) | 9 nM | Biochemical Assay | [1][2][3][4] |

| BCL10 Cleavage Inhibition (IC50) | 160 nM | Cellular Assay | [1][2][3][4] |

| OCI-Ly3 Cellular Proliferation | Inhibited in the low micromolar range (19.5-10000 nM) | OCI-Ly3 cells | [1] |

Table 2: In Vivo Efficacy of this compound in an OCI-Ly10 ABC-DLBCL Xenograft Model

| Dosage and Schedule | Outcome | Reference |

| 100 mg/kg, oral, twice daily for 2 weeks | Exhibited antitumor efficacy | [2] |

Table 3: Pharmacokinetic Parameters of this compound

| Species | Route | Dose (mg/kg) | Cmax (nM) | T1/2 (hours) | AUC0-24 (nM*h) | Bioavailability (%) | Reference |

| BALB/c Mice | IV | 1 | - | 1.9 | - | - | [1] |

| BALB/c Mice | PO | 3 | 549 | - | 3096 | 99 | [1] |

| Sprague-Dawley Rats | IV | 1 | - | 3.2 | - | - | [1] |

| Sprague-Dawley Rats | PO | 3 | 46 | - | 547 | 61 | [1] |

Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound.

References

- 1. Measurement of Endogenous MALT1 Activity [en.bio-protocol.org]

- 2. Measurement of Endogenous MALT1 Activity [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. In silico study on identification of novel MALT1 allosteric inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07036B [pubs.rsc.org]

In-Depth Technical Guide: MLT-231 Biochemical IC50 and Cellular Potency

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of immune responses and is often dysregulated in various B-cell lymphomas. This technical guide provides a comprehensive overview of the biochemical and cellular potency of this compound, including detailed experimental protocols for the key assays used to determine its activity. The information presented is intended to support further research and drug development efforts targeting MALT1.

Introduction

This compound has emerged as a significant tool compound for studying the therapeutic potential of MALT1 inhibition.[1][2] As an allosteric inhibitor, this compound offers a high degree of selectivity, a desirable characteristic for a therapeutic agent.[2] Its primary mechanism of action is the inhibition of the MALT1 protease, which plays a crucial role in the activation of NF-κB by cleaving and inactivating negative regulators of the pathway, such as B-cell lymphoma/leukemia 10 (BCL10).[3][4] This guide details the inhibitory activity of this compound in both biochemical and cellular contexts.

Quantitative Data Summary

The inhibitory activities of this compound are summarized in the tables below.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) |

| MALT1 Protease | Biochemical Assay | 9 |

| Endogenous BCL10 Cleavage | Cellular Assay | 160 |

Table 2: Cellular Potency of this compound in Various Cell Lines

| Cell Line | Assay Type | IC50 |

| OCI-Ly3 | Proliferation Assay | 19.5-10000 nM |

| BJAB | Antiproliferation Assay | 2 µM |

| PBMC | Antiproliferation Assay | 0.19 µM |

| BMDM | Cytotoxicity Assay | > 10 µM |

Signaling Pathway

This compound exerts its effect by inhibiting the MALT1 protease within the NF-κB signaling cascade. Upon B-cell receptor (BCR) stimulation, a signaling complex known as the CBM complex, consisting of CARD11, BCL10, and MALT1, is formed. This complex is essential for the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription. MALT1's protease activity is critical for this process. This compound allosterically inhibits this protease activity, thereby blocking the downstream signaling events.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MALT1 Biochemical Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the MALT1 protease.

-

Objective: To determine the IC50 value of this compound against purified MALT1 protease.

-

Principle: A fluorogenic substrate of MALT1 is used. Cleavage of the substrate by MALT1 results in a fluorescent signal that is measured over time. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescent signal.

-

Materials:

-

Recombinant human MALT1 protease

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of MALT1 enzyme to each well of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in kinetic mode for a specified duration (e.g., 60 minutes).

-

Calculate the reaction rates from the linear phase of the kinetic reads.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

BCL10 Cleavage Assay (Western Blot)

This cellular assay assesses the ability of this compound to inhibit the cleavage of endogenous BCL10, a direct substrate of MALT1, in a cellular context.

-

Objective: To determine the IC50 value of this compound for the inhibition of BCL10 cleavage in a relevant cell line (e.g., OCI-Ly3).

-

Principle: Cells are treated with varying concentrations of this compound, and the levels of full-length and cleaved BCL10 are detected by Western blotting. A reduction in the cleaved form of BCL10 indicates MALT1 inhibition.

-

Materials:

-

OCI-Ly3 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BCL10 (recognizing both full-length and cleaved forms) and anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed OCI-Ly3 cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them using ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BCL10 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

-

Quantify the band intensities for full-length and cleaved BCL10.

-

Calculate the ratio of cleaved to full-length BCL10 for each concentration of this compound.

-

Plot the percentage of BCL10 cleavage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Cellular Proliferation Assay (Resazurin-Based)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Objective: To determine the IC50 of this compound on the proliferation of cell lines such as OCI-Ly3 and BJAB.

-

Principle: Resazurin, a non-fluorescent blue dye, is reduced by metabolically active cells to the highly fluorescent pink resorufin. The amount of fluorescence is proportional to the number of viable, proliferating cells.

-

Materials:

-

OCI-Ly3 or other relevant cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cells at a predetermined density in a 96-well plate.

-

Allow the cells to attach and resume growth for 24 hours.

-

Treat the cells with a serial dilution of this compound or DMSO (vehicle control).

-

Incubate the plate for a prolonged period (e.g., 72 hours to 14 days, depending on the cell line's doubling time).

-

Add resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

-

Subtract the background fluorescence (from wells with medium and resazurin only).

-

Calculate the percentage of proliferation inhibition relative to the vehicle-treated control cells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of MALT1 with nanomolar biochemical potency and significant cellular activity against MALT1-dependent cell lines. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other MALT1 inhibitors. The detailed understanding of its mechanism and potency is crucial for its application as a chemical probe and for the development of novel therapeutics for B-cell malignancies and potentially other inflammatory diseases.

References

- 1. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

MLT-231: A Deep Dive into its Role in Lymphocyte Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell lymphocyte activation and proliferation. By inhibiting the proteolytic activity of MALT1, this compound effectively modulates the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of immune responses, inflammation, and cell survival. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for certain hematological malignancies, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and autoimmune disorders. This technical guide provides a comprehensive overview of the function of this compound in lymphocyte signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Data Presentation

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various in vitro and in vivo models.

Table 1: In Vitro Potency of this compound

| Target/Process | Assay Type | IC50 | Cell Line/System |

| MALT1 Protease Activity | Biochemical Assay | 9 nM[1][2][3] | - |

| Endogenous BCL10 Cleavage | Cellular Assay | 160 nM[1][2][3] | - |

| Lymphocyte Proliferation | Mixed Lymphocyte Reaction | 0.19 µM[1] | Human PBMCs |

| Cell Viability | Proliferation Assay | 2 µM[1] | BJAB |

| Cell Viability | Proliferation Assay | > 10 µM[1] | OCI-Ly3 |

Table 2: In Vivo Efficacy of this compound in ABC-DLBCL Xenograft Model

| Animal Model | Cell Line | Dosing Regimen | Outcome |

| Mouse | OCI-Ly10 | 100 mg/kg, p.o., bid, 2 weeks | Antitumor efficacy observed[2] |

| Mouse | ABC-DLBCL Xenograft | 10-100 mg/kg, p.o., bid, 2 weeks | Led to tumor stasis and was well-tolerated[1] |

Core Signaling Pathway: MALT1 and the NF-κB Cascade

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the canonical NF-κB pathway following antigen receptor stimulation in lymphocytes. Upon T-cell receptor (TCR) or B-cell receptor (BCR) engagement, a signaling cascade leads to the formation of the CBM complex. Within this complex, MALT1 functions as both a scaffold, recruiting downstream signaling molecules, and a protease. The paracaspase activity of MALT1 is crucial for the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and RelB, thereby amplifying and sustaining the NF-κB response. This compound, as an allosteric inhibitor, binds to a site distinct from the active site of MALT1, inducing a conformational change that inhibits its proteolytic function. This, in turn, prevents the degradation of NF-κB inhibitors and dampens the downstream signaling cascade that promotes lymphocyte activation, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MALT1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of this compound on the proteolytic activity of MALT1.

-

Reagents and Materials:

-

Recombinant human MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add a fixed amount of recombinant MALT1 enzyme to each well of the 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MALT1 substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of MALT1 inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

References

Investigating the Therapeutic Potential of MLT-231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MLT-231, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). This compound has demonstrated significant therapeutic potential in preclinical models of B-cell lymphomas, primarily through its targeted inhibition of the NF-κB signaling pathway. This document summarizes the mechanism of action, preclinical efficacy, and pharmacokinetic profile of this compound, presenting quantitative data in a structured format and outlining the experimental methodologies and signaling pathways involved.

Introduction to MALT1 Inhibition

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) is a key component of the immune system, functioning as a paracaspase that regulates signaling pathways crucial for lymphocyte activation and survival.[1] MALT1 is a central player in the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor family, which is involved in inflammatory and immune responses.[1] In certain hematological malignancies, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the NF-κB pathway is a primary driver of cancer cell proliferation and survival, making MALT1 an attractive therapeutic target.[2][3] MALT1 inhibitors that block its proteolytic activity can dampen the aberrant NF-κB signaling, potentially halting the growth of cancer cells.[1]

This compound: A Potent and Selective Allosteric MALT1 Inhibitor

This compound is a small molecule compound identified as a highly potent and selective allosteric inhibitor of MALT1.[4][5][6] Its allosteric mechanism of action suggests it binds to a site distinct from the active catalytic site of the MALT1 protease.[5] This mode of inhibition can offer advantages in terms of selectivity and potential for a differentiated safety profile compared to active site inhibitors.

Mechanism of Action

This compound functions by specifically preventing the MALT1-mediated cleavage of its substrates, including BCL10 and CYLD.[4][6] The cleavage of these substrates is a critical step in the propagation of the NF-κB signal. By inhibiting this cleavage, this compound effectively suppresses the downstream activation of the NF-κB pathway.[6] This leads to a reduction in the expression of NF-κB target genes, such as IRF4, which are essential for the survival of certain lymphoma cells.[4]

The signaling cascade leading to NF-κB activation and the point of intervention by this compound is depicted in the following diagram:

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in various preclinical models, demonstrating its anti-proliferative and anti-tumor activities.

In Vitro Activity

This compound has shown potent inhibitory activity in biochemical and cellular assays. The key quantitative data are summarized in the table below.

| Assay Type | Metric | Value | Cell Line/System | Reference |

| Biochemical Assay | MALT1 Inhibition IC50 | 9 nM | Biochemical Assay | [4][5][7][8] |

| Cellular Assay | BCL10 Cleavage Inhibition IC50 | 160 nM | Endogenous BCL10 | [4][7] |

| Cellular Assay | Cell Proliferation Inhibition | Low µM range | OCI-Ly3 cells | [4][5] |

In cellular models, treatment with this compound leads to the accumulation of the uncleaved forms of MALT1 substrates, including CYLD, BCL10, and RELB, and suppresses the expression of the NF-κB target gene IRF4.[4]

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in a xenograft model of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL). Oral administration of this compound resulted in tumor stasis and was well-tolerated in the animal models.[4]

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Mouse Xenograft | ABC-DLBCL (OCI-Ly10) | 10-100 mg/kg, p.o., bid for 2 weeks | Tumor stasis | [4][5] |

Furthermore, this compound has been shown to block T cell-dependent B cell responses in mice, indicating its potential immunomodulatory effects.[5]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in both mice and rats, demonstrating good oral bioavailability, particularly in mice.

| Species | Administration | Dose | CL (mL/min/kg) | t1/2 (hours) | Vss (L/kg) | AUC0-24 (nM/h) | Cmax (nM) | F (%) | Reference |

| BALB/c Mouse | i.v. | 1 mg/kg | 11 | 1.9 | 1.5 | - | - | - | [4] |

| BALB/c Mouse | p.o. | 3 mg/kg | - | - | - | 3096 | 549 | 99 | [4] |

| Sprague-Dawley Rat | i.v. | 1 mg/kg | 41 | 3.2 | 9.4 | - | - | - | [4] |

| Sprague-Dawley Rat | p.o. | 3 mg/kg | - | - | - | 547 | 46 | 61 | [4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the characterization of this compound are not publicly available in the reviewed literature. However, based on standard methodologies in the field, a general workflow for the preclinical evaluation of a MALT1 inhibitor like this compound can be conceptualized.

Note: The following are generalized descriptions of potential protocols.

-

MALT1 Enzymatic Assay: A biochemical assay would likely involve purified recombinant MALT1 protein and a fluorogenic substrate. The inhibitory activity of this compound would be determined by measuring the reduction in fluorescence in the presence of varying concentrations of the compound.

-

Cellular BCL10 Cleavage Assay: ABC-DLBCL cell lines (e.g., OCI-Ly3) would be treated with a range of this compound concentrations. Cell lysates would then be analyzed by Western blot using an antibody specific to the uncleaved form of BCL10 to determine the IC50 for cleavage inhibition.

-

Cell Proliferation Assay: The anti-proliferative effects of this compound would be assessed using a standard method such as an MTS or CellTiter-Glo assay in lymphoma cell lines. Cells would be incubated with the compound for a defined period (e.g., 72 hours) before measuring cell viability.

-

In Vivo Xenograft Study: Human ABC-DLBCL cells (e.g., OCI-Ly10) would be implanted subcutaneously into immunocompromised mice. Once tumors are established, mice would be randomized to receive vehicle control or this compound at various doses via oral gavage. Tumor volume and body weight would be monitored throughout the study.

Clinical Development Status

Based on the available public information, there are no ongoing or completed clinical trials for this compound. The compound is currently characterized as a preclinical candidate for research use.

Conclusion

This compound is a potent and selective allosteric MALT1 inhibitor with a well-defined mechanism of action targeting the NF-κB signaling pathway. It has demonstrated promising in vitro and in vivo anti-tumor activity in preclinical models of ABC-DLBCL. The favorable pharmacokinetic profile, particularly in mice, supports its further investigation as a potential therapeutic agent for MALT1-dependent malignancies. Further studies are warranted to fully elucidate its therapeutic potential and to determine its safety and efficacy in clinical settings.

References

- 1. medkoo.com [medkoo.com]

- 2. In silico study on identification of novel MALT1 allosteric inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. schrodinger.com [schrodinger.com]

- 4. MALT1 allosteric inhibitor for the potential treatment of cancer | BioWorld [bioworld.com]

- 5. Discovery and optimization of a series of small-molecule allosteric inhibitors of MALT1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ashpublications.org [ashpublications.org]

- 8. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Allosteric MALT1 Inhibitor MLT-231: A Technical Guide to its Impact on Substrate Cleavage

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in the activation of NF-κB signaling pathways, making it a compelling therapeutic target for certain lymphomas and autoimmune diseases. The proteolytic activity of MALT1 is central to its function, involving the cleavage of several key protein substrates. This technical guide provides an in-depth analysis of the effects of MLT-231, a potent and selective allosteric MALT1 inhibitor, on the cleavage of its substrates, with a particular focus on B-cell lymphoma 10 (BCL10) and Cylindromatosis (CYLD). We will detail the quantitative data regarding this compound's inhibitory effects, provide comprehensive experimental protocols for assessing MALT1 substrate cleavage, and visualize the relevant signaling pathways and experimental workflows.

Introduction to MALT1 and its Substrates

MALT1 is a unique paracaspase that functions as both a scaffold protein and a protease.[1][2][3] It is a key component of the CARD-BCL10-MALT1 (CBM) signalosome, which is essential for transducing signals from antigen receptors and other stimuli to activate the NF-κB and JNK signaling pathways.[1][2][3] The proteolytic activity of MALT1 is dependent on its dimerization and cleaves substrates after an arginine residue.[4] This cleavage can lead to either the activation or inactivation of the substrate's function.

Two of the most well-characterized MALT1 substrates are:

-

BCL10: A central component of the CBM complex. MALT1-mediated cleavage of BCL10 is considered a key indicator of MALT1 activation.[1][2]

-

CYLD: A deubiquitinating enzyme that acts as a negative regulator of NF-κB signaling.[2][4][5][6][7] Cleavage of CYLD by MALT1 removes its inhibitory function, thereby promoting NF-κB activation.[5][6][7]

This compound: A Potent Allosteric MALT1 Inhibitor

This compound is a potent, highly selective, and orally bioavailable allosteric inhibitor of MALT1.[1][5] It binds to an allosteric site on the MALT1 protein, preventing the conformational changes necessary for its proteolytic activity.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been characterized in both biochemical and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 for MALT1 protease activity | 9 nM | [1][5] |

| Cellular Assay (OCI-Ly3 cells) | IC50 for endogenous BCL10 cleavage | 160 nM | [1][5] |

Table 1: Potency of this compound in Biochemical and Cellular Assays

| Substrate | Cell Line | Effect of this compound (50-5000 nM for 24 hours) | Reference |

| CYLD | OCI-Ly3 | Accumulation of the uncleaved form | [5] |

| BCL10 | OCI-Ly3 | Accumulation of the uncleaved form | [5] |

| RELB | OCI-Ly3 | Accumulation of the uncleaved form | [5] |

Table 2: Effect of this compound on the Cleavage of MALT1 Substrates in OCI-Ly3 Cells

Signaling Pathways and Experimental Workflows

CBM Signaling Pathway and this compound Inhibition

The following diagram illustrates the Carma-BCL10-MALT1 (CBM) signaling pathway, highlighting the role of MALT1 and the point of intervention for this compound.

Experimental Workflow for Assessing MALT1 Substrate Cleavage

The following diagram outlines a typical workflow for evaluating the effect of an inhibitor like this compound on MALT1 substrate cleavage in a cellular context.

Detailed Experimental Protocols

The following are representative protocols for assays used to characterize the effect of this compound on MALT1 substrate cleavage, based on standard molecular biology techniques.

Cell Culture and Inhibitor Treatment

-

Cell Line: Activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines with constitutive MALT1 activity, such as OCI-Ly3, are suitable models.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 20% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control for 24 hours.

Western Blot Analysis of BCL10 and CYLD Cleavage

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for BCL10 and CYLD overnight at 4°C. Use an antibody that recognizes an epitope present in the full-length and cleaved forms to visualize both.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities for the full-length and cleaved forms of BCL10 and CYLD. The ratio of cleaved to full-length protein can be used to determine the extent of MALT1 inhibition.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of MALT1 that effectively blocks the cleavage of its key substrates, BCL10 and CYLD. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on MALT1-targeted therapies. The use of robust cellular assays, such as the Western blot analysis of substrate cleavage in relevant lymphoma cell lines, is crucial for the preclinical evaluation of MALT1 inhibitors like this compound. Further investigation into the downstream consequences of inhibiting the cleavage of specific MALT1 substrates will continue to enhance our understanding of MALT1 biology and its role in disease.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: MLT-231 for In Vitro MALT1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for in vitro assays to characterize the activity of MLT-231, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in NF-κB activation downstream of antigen receptors.[1][2] Dysregulation of MALT1 activity is implicated in certain types of lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it an attractive therapeutic target.[3][4] this compound has been shown to potently inhibit the proteolytic activity of MALT1.[5][6] The following protocols describe a biochemical assay to determine the direct enzymatic inhibition of MALT1 and cellular assays to assess the inhibitor's effect on MALT1 substrate cleavage and downstream NF-κB signaling.

Introduction to this compound and MALT1 Inhibition

MALT1, a paracaspase, possesses proteolytic activity that is essential for the cleavage of several substrates, including BCL10, CYLD, and RelB, which in turn modulates NF-κB signaling.[7][8] In certain cancers, such as ABC-DLBCL, MALT1 is constitutively active, leading to chronic NF-κB activation and tumor cell survival.[2][4]

This compound is a small molecule inhibitor that targets MALT1 through an allosteric mechanism.[5][6] This mode of inhibition offers high selectivity and potency. In vitro studies have demonstrated that this compound effectively blocks the cleavage of MALT1 substrates and suppresses the proliferation of MALT1-dependent lymphoma cell lines.[5][6]

Quantitative Data Summary for this compound

The following table summarizes the reported in vitro potency of this compound against MALT1.

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | IC50 (MALT1 protease activity) | 9 nM | [5] |

| Cellular Assay | IC50 (BCL10 cleavage) | 160 nM | [5][6] |

| Cellular Assay | Proliferation Inhibition (OCI-Ly3 cells) | Effective in the 19.5-10000 nM range | [5] |

MALT1 Signaling Pathway

The diagram below illustrates the central role of MALT1 in the NF-κB signaling pathway.

Caption: MALT1 signaling pathway leading to NF-κB activation.

Experimental Workflow for MALT1 Inhibitor Evaluation

The following diagram outlines the general workflow for assessing the in vitro efficacy of MALT1 inhibitors like this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | MALT1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Application Notes and Protocols for MLT-231 in ABC-DLBCL Cell Line Studies

These application notes provide a comprehensive guide for researchers utilizing MLT-231, a potent and selective allosteric MALT1 inhibitor, in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) cell line studies, with a particular focus on the OCI-Ly3 cell line.

Introduction

Diffuse Large B-Cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the ABC subtype being characterized by a poorer prognosis due to constitutive activation of the NF-κB signaling pathway.[1] MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CBM (CARD11-BCL10-MALT1) complex, which plays a crucial role in activating the canonical NF-κB pathway.[2][3][4] In ABC-DLBCL, oncogenic mutations often lead to the constitutive assembly of the CBM signalosome and subsequent MALT1 activation.[5] this compound is a small molecule inhibitor that targets the proteolytic activity of MALT1, thereby suppressing NF-κB signaling and inhibiting the proliferation of MALT1-dependent ABC-DLBCL cell lines.[6][7]

Mechanism of Action

This compound functions as an allosteric inhibitor of the MALT1 protease. In ABC-DLBCL cell lines like OCI-Ly3, which exhibit constitutive MALT1 activity, this compound blocks the cleavage of MALT1 substrates.[2][6] This inhibition leads to the accumulation of uncleaved substrates such as BCL10, CYLD, and RelB.[6][8] The net effect is the suppression of the downstream NF-κB signaling pathway, which is critical for the survival and proliferation of these cancer cells.[2][3] This leads to reduced expression of NF-κB target genes, including the interferon regulatory factor 4 (IRF4), and ultimately induces cell growth inhibition and apoptosis.[2][6]

References

- 1. A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - A small-molecule inhibitor of BCL10-MALT1 interaction abrogates progression of diffuse large B cell lymphoma [jci.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MLT-231 in In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF-κB pathway in lymphocytes.[2][3] In certain types of lymphomas, such as Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL), constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways leads to aberrant MALT1 activity and NF-κB-dependent tumor cell survival and proliferation.[2][3] this compound exerts its anti-tumor effects by inhibiting the proteolytic activity of MALT1, thereby blocking downstream NF-κB signaling.[1][4] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models of ABC-DLBCL.

Mechanism of Action of this compound

This compound allosterically inhibits the paracaspase activity of MALT1. In ABC-DLBCL, chronic active signaling from the B-cell receptor (BCR) leads to the formation of the CBM complex, consisting of CARD11, BCL10, and MALT1. This complex formation activates MALT1's proteolytic function, which in turn cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[5] By inhibiting MALT1, this compound prevents the degradation of these negative regulators, leading to the suppression of the canonical NF-κB pathway.[1][4] This ultimately results in decreased expression of NF-κB target genes that promote cell survival and proliferation, leading to tumor growth inhibition.[1][3]

Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in OCI-Ly10 Xenograft Model

| Dosage (mg/kg) | Administration Route | Dosing Schedule | Mouse Strain | Tumor Cell Line | Outcome |

| 10, 30, 100 | Oral (p.o.) | Twice daily (bid) for 2 weeks | Scid-beige | OCI-Ly10 (ABC-DLBCL) | Led to tumor stasis and was well tolerated.[1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | 1 mg/kg (i.v.) in BALB/c Mice | 3 mg/kg (p.o.) in BALB/c Mice |

| CL (mL/min/kg) | 11 | - |

| t½ (hours) | 1.9 | - |

| Vss (L/kg) | 1.5 | - |

| Cmax (nM) | - | 549 |

| AUC₀₋₂₄ (nM*h) | - | 3096 |

| F (%) | - | 99 |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols

Protocol 1: OCI-Ly10 Xenograft Model and this compound Treatment

This protocol details the establishment of a subcutaneous OCI-Ly10 xenograft model in Scid-beige mice and subsequent treatment with this compound.

Materials:

-

OCI-Ly10 human ABC-DLBCL cell line

-

Scid-beige mice (female, 6-8 weeks old)

-

Matrigel® Basement Membrane Matrix

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

Calipers

-

Sterile syringes and needles (27-30 gauge)

-

Anesthetic for mice (e.g., isoflurane)

Procedure:

-

Cell Culture and Preparation:

-

Culture OCI-Ly10 cells in appropriate media and conditions as recommended by the supplier.

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® on ice.

-

Adjust the final cell concentration to 5 x 10⁷ cells/mL.

-

-

Tumor Cell Implantation:

-

Anesthetize the Scid-beige mice.

-

Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ OCI-Ly10 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

-

-

This compound Formulation and Administration:

-

Prepare the this compound formulation in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 10, 30, and 100 mg/kg, respectively, assuming a 10 mL/kg dosing volume). A recommended vehicle formulation is 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle orally (p.o.) via gavage twice daily (bid) for 14 consecutive days.

-

-

Endpoint and Data Collection:

-

Continue to monitor tumor volume and body weight throughout the study.

-

The study should be terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or if signs of toxicity or distress are observed, in accordance with institutional animal welfare guidelines.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).

-

Ethical Considerations and Humane Endpoints

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Humane endpoints should be established prior to the study and may include:

-

Tumor volume exceeding a certain size (e.g., 2000 mm³).

-

Tumor ulceration or necrosis.

-

Significant body weight loss (e.g., >20%).

-

Signs of distress, such as lethargy, hunched posture, or rough fur.

Mice should be monitored daily, and any animal reaching a humane endpoint should be euthanized promptly.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of MALT1 feedback mechanisms enables rational design of potent antilymphoma regimens for ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attacking MALT1 for ABC-DLBCL therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MLT-231 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-231 is a potent and highly selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1][2][3] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway upon antigen receptor stimulation in lymphocytes.[1][4][5][6] Dysregulation of the MALT1-mediated NF-κB pathway is implicated in certain types of lymphomas and autoimmune diseases.[7] this compound exerts its inhibitory effect by preventing the proteolytic activity of MALT1, which is essential for the cleavage of its substrates, including BCL10, and subsequent NF-κB activation.[1][2] These application notes provide detailed protocols for the preparation and use of this compound stock solutions in cell culture experiments.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 469.85 g/mol | [1] |

| Formula | C₁₉H₁₉ClF₃N₇O₂ | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% | [8] |

| Solubility in DMSO | ≥ 10 mM; 110 mg/mL (requires sonication) | [1][9][10] |

| IC₅₀ (MALT1) | 9 nM | [1][2][3] |

| IC₅₀ (BCL10 cleavage) | 160 nM | [1][2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |

| Storage (Stock Solution in DMSO) | -80°C for 6 months; -20°C for 1 month | [1] |

Signaling Pathway

This compound allosterically inhibits MALT1, a critical component of the CBM complex. This complex is essential for transducing signals from antigen receptors to the NF-κB pathway. Upon receptor stimulation, CARMA1 (CARD11) is activated and recruits BCL10 and MALT1. This proximity facilitates the recruitment of TRAF6, an E3 ubiquitin ligase, leading to the ubiquitination of several components, including MALT1 itself, and subsequent activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of NF-κB dimers, which translocate to the nucleus to initiate the transcription of target genes. This compound's inhibition of MALT1's proteolytic activity disrupts this cascade.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used starting concentration for small molecule inhibitors.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Calculate the required volume of DMSO:

-

The molecular weight of this compound is 469.85 g/mol .

-

To prepare a 10 mM (0.010 mol/L) solution, you will need to dissolve 4.6985 mg of this compound in 1 mL of DMSO.

-

Calculation: (0.010 mol/L) * (469.85 g/mol ) = 4.6985 g/L = 4.6985 mg/mL.

-

-

Dissolution:

-

Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube.

-

Vortex the tube for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.[9][10] Gentle warming to 37°C can also aid dissolution.[9]

-

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

-

2. Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain a low final concentration of DMSO (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[11]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions (Example for a final concentration of 1 µM):

-

Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., add 1 µL of 10 mM stock to 99 µL of cell culture medium). Mix well by gentle pipetting.

-

Final Dilution: Add the appropriate volume of the intermediate dilution to your cell culture vessel to achieve the desired final concentration. For example, to achieve a 1 µM final concentration from a 100 µM intermediate stock, you would perform a 1:100 dilution into the final culture volume (e.g., add 10 µL of 100 µM intermediate solution to 990 µL of cell culture medium in a well).

-

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.1%. For the example above, the final DMSO concentration would be 0.01%.

-

Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in a cell-based assay.

References

- 1. Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The CARD11-BCL10-MALT1 (CBM) signalosome complex: Stepping into the limelight of human primary immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Assembly mechanism of the CARMA1-BCL10-MALT1-TRAF6 signalosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are MALT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. file.glpbio.com [file.glpbio.com]

- 11. medchemexpress.cn [medchemexpress.cn]

Application of MLT-231 in Immunology Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLT-231 is a potent and highly selective, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of NF-κB signaling downstream of T-cell and B-cell antigen receptor engagement.[1] This central role in lymphocyte activation makes MALT1 a compelling therapeutic target for a range of immunological disorders, including certain lymphomas and autoimmune diseases. This compound offers a valuable tool for researchers to investigate the therapeutic potential of MALT1 inhibition in various immunological contexts. These application notes provide detailed protocols and quantitative data to guide the use of this compound in immunology research.

Mechanism of Action

This compound functions as an allosteric inhibitor of the MALT1 protease. Upon T-cell receptor (TCR) or B-cell receptor (BCR) activation, a signaling cascade leads to the formation of the CARD11-BCL10-MALT1 (CBM) complex. This complex is essential for the activation of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and degradation of IκBα, allowing NF-κB transcription factors to translocate to the nucleus and initiate the transcription of pro-inflammatory and survival genes. MALT1's protease activity is crucial for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD. This compound, by allosterically inhibiting MALT1's proteolytic function, prevents the degradation of these negative regulators, thereby dampening NF-κB activation and subsequent inflammatory responses.

Data Presentation

In Vitro Activity of this compound

| Parameter | Cell Line/Assay | IC50 | Reference |

| MALT1 Inhibition | Biochemical Assay | 9 nM | [1][2][3] |

| BCL10 Cleavage | Cellular Assay | 160 nM | [1][2][3] |

| Cell Proliferation | OCI-Ly3 (ABC-DLBCL) | Effective in the range of 19.5-10000 nM | [2] |

In Vitro Activity of a Representative MALT1 Inhibitor (MLT-943)

Note: The following data is for MLT-943, a potent and selective MALT1 inhibitor, and is representative of the expected activity of compounds in this class.

| Parameter | Species | IC50 | Reference |

| Stimulated IL-2 Secretion (PBMC) | Human, Rat, Dog | 0.07-0.09 µM | [4][5] |

| Stimulated IL-2 Secretion (Whole Blood) | Human, Rat, Dog | 0.6-0.8 µM | [4][5] |

In Vivo Efficacy of a Representative MALT1 Inhibitor (MLT-943) in a Rat Collagen-Induced Arthritis (CIA) Model

Note: The following data is for MLT-943, a potent and selective MALT1 inhibitor, and is representative of the expected activity of compounds in this class.

| Treatment Group (Prophylactic) | Dose | Mean Clinical Score (Day 28) | % Inhibition of Paw Swelling | Reference |

| Vehicle | - | ~8 | 0% | [5] |

| MLT-943 | 10 mg/kg, QD | ~0 | 100% | [5] |

| Treatment Group (Therapeutic) | Dose | Mean Clinical Score (Day 28) | % Reduction in Paw Swelling | Reference |

| Vehicle | - | ~10 | 0% | [5] |

| MLT-943 | 3 mg/kg, QD | Significantly Reduced | Not specified | [5] |

| MLT-943 | 10 mg/kg, QD | Significantly Reduced | Not specified | [5] |

Experimental Protocols

MALT1 Protease Activity Assay

This protocol is designed to measure the enzymatic activity of MALT1 and assess the inhibitory potential of this compound.

Materials:

-

Recombinant MALT1 enzyme

-

Fluorogenic MALT1 substrate (e.g., Ac-LR-AMC)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 10% Glycerol, 10 mM DTT, 0.01% Tween-20, pH 7.4

-

This compound

-

DMSO (for compound dilution)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add 5 µL of recombinant MALT1 enzyme (at 2X final concentration) to each well.

-

Incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the fluorogenic MALT1 substrate (at 2X final concentration).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at kinetic intervals for 60 minutes.

-

Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

T-Cell Proliferation Assay

This protocol measures the effect of this compound on T-cell proliferation following activation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin